molecular formula C9H9N3O2 B13315612 Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate

Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate

Cat. No.: B13315612
M. Wt: 191.19 g/mol
InChI Key: OMMXMERKHAZYLV-UHFFFAOYSA-N
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Description

Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate typically involves the reaction of a pyrimidine derivative with a propargylamine derivative. One common method includes the alkylation of methyl pyrimidine-5-carboxylate with propargyl bromide in the presence of a base such as sodium hydroxide under phase-transfer catalysis conditions . The reaction is usually carried out in a solvent like toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the propargyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate involves its interaction with molecular targets such as ATF4 and NF-kB proteins . The compound inhibits endoplasmic reticulum stress and apoptosis pathways, leading to reduced inflammation and cell death. This makes it a potential candidate for treating neurodegenerative diseases and other conditions involving inflammation and cell damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with specific molecular targets and pathways makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 4-(prop-2-ynylamino)pyrimidine-5-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-3-4-11-8-7(9(13)14-2)5-10-6-12-8/h1,5-6H,4H2,2H3,(H,10,11,12)

InChI Key

OMMXMERKHAZYLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CN=C1NCC#C

Origin of Product

United States

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